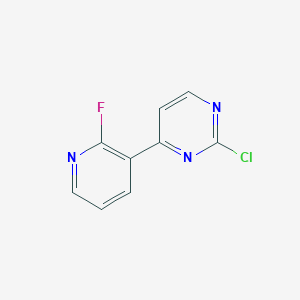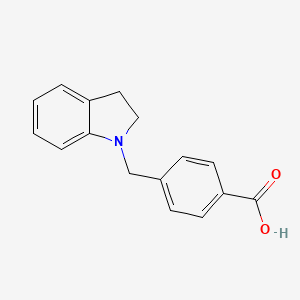
2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine
Vue d'ensemble
Description
2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine is a chemical compound with the molecular formula C9H5ClFN3. It has a molecular weight of 209.61 .
Synthesis Analysis
The synthesis of 2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine involves a multi-step reaction . The first step involves the use of triethylamine in dimethyl sulfoxide at 100°C under an inert atmosphere. The second step involves the use of caesium carbonate in 1-methyl-pyrrolidin-2-one at 120°C under an inert atmosphere. The third step involves the use of pyridine at 23°C under an inert atmosphere. The final step involves the use of trifluoroacetic acid in dichloromethane at 23°C .Molecular Structure Analysis
The InChI code for 2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine is 1S/C9H5ClFN3/c10-9-13-5-3-7(14-9)6-2-1-4-12-8(6)11/h1-5H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine are not mentioned in the search results, pyrimidines in general are known to undergo various reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions with aryl halides .Physical And Chemical Properties Analysis
2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.76, indicating its lipophilicity .Applications De Recherche Scientifique
Antimycobacterial Activity
2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine has been explored for its antimycobacterial properties. Elumalai et al. (2013) synthesized a series of novel 2,4,5,6-pyrimidine derivatives showing potent activity against Mycobacterium tuberculosis. Their study highlights the potential of these compounds in tuberculosis treatment (Elumalai et al., 2013).
Synthesis and Biological Activity
Wang et al. (2004) investigated the electrophilic fluorination of 4-chloropyrrolo[2,3‐d]pyrimidine, transforming it into various compounds. While no significant antibacterial or toxicity activity was observed, the study contributes to the understanding of the chemical properties and potential applications of these compounds (Wang et al., 2004).
Synthesis for Anticancer Applications
Kou and Yang (2022) developed a rapid synthesis method for 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate in small molecule anticancer drugs. This study demonstrates the significance of this compound in developing new cancer treatments (Kou & Yang, 2022).
Quantum Chemical Characterization
Traoré et al. (2017) conducted quantum chemistry methods to investigate hydrogen bonding sites in pyrimidine compounds, contributing to the understanding of molecular interactions and stability, which is vital for drug design and synthesis (Traoré et al., 2017).
Pharmaceutical Applications
Gandhi et al. (2016) focused on the synthesis and characterization of a pyrimidine derivative, examining its molecular interactions and stability. This research is crucial for pharmaceutical applications, where understanding the molecular structure and interactions is key (Gandhi et al., 2016).
Synthesis of Novel Derivatives for Medical Applications
Muralidharan et al. (2019) synthesized novel pyrimidine derivatives with potential anti-inflammatory and analgesic properties. Their research contributes to the development of new medical treatments (Muralidharan, Raja, & Deepti, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-(2-fluoropyridin-3-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3/c10-9-13-5-3-7(14-9)6-2-1-4-12-8(6)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUWPPDPTXFWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3038955.png)

![4-[(2-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B3038958.png)

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3038960.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3038962.png)
![2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3038963.png)

![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3038966.png)
![2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B3038968.png)

![5,7-Difluorobenzo[b]furan-3(2H)-one](/img/structure/B3038971.png)

